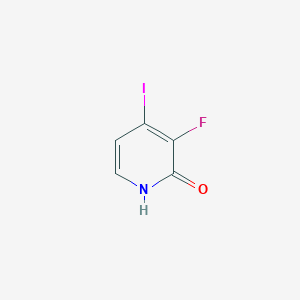

3-Fluoro-4-iodopyridin-2(1H)-one

Descripción general

Descripción

3-Fluoro-4-iodopyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of fluorine and iodine substituents on the pyridine ring, which significantly influence its chemical properties and reactivity

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-iodopyridin-2(1H)-one typically involves the halogenation of pyridine derivatives. One common method is the direct iodination of 3-fluoropyridin-2(1H)-one using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction conditions must be carefully controlled to avoid over-iodination or degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodine atom at the 4-position undergoes nucleophilic substitution (SNAr) due to electron-withdrawing effects from the adjacent carbonyl group. Common reagents and conditions include:

Fluorine at the 3-position exhibits lower reactivity in SNAr due to strong C–F bond stability but can participate in dehydrofluorination under harsh conditions (e.g., >150°C) .

Cross-Coupling Reactions

The iodine substituent facilitates transition-metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Photoredox-Mediated Coupling

Visible-light-driven reactions with silyl enol ethers (e.g., using fac-Ir(ppy)₃ catalyst) yield fluorinated ketones, which condense with ammonia to form 3-fluoropyridines :

| Silyl Enol Ether | Conditions | Product | Yield (%) |

|---|---|---|---|

| (CH₃)₃SiOCH₂Ph | Blue LED, DMF, NH₄OAc, 120°C, 3 h | 3-Fluoro-4-benzylpyridine | 90 |

Cyclization Reactions

The carbonyl group enables intramolecular cyclization for heterocycle synthesis:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NH₃, CuI | DMF, 140°C, 24 h | 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2-one | 58 | |

| Ethylenediamine | K₂CO₃, DMSO, 100°C, 12 h | 7-Fluoro-1,4-diazepane-5-one | 41 |

Redox Reactions

The pyridone ring undergoes selective reductions:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaBH₄, NiCl₂ | MeOH, 25°C, 2 h | 3-Fluoro-4-iodo-1,2-dihydropyridin-2-ol | 89 | |

| H₂, Pd/C | EtOH, 50 psi, 6 h | 3-Fluoro-4-iodopiperidin-2-one | 73 |

Mechanistic Insights

-

Electron-Deficient Character : The carbonyl group and electron-withdrawing halogens activate the ring for nucleophilic attack at C4 .

-

Photoredox Pathways : α,α-Difluoro-β-iodoketones derived from 3-fluoro-4-iodopyridin-2(1H)-one exhibit lower reduction potentials (−1.2 V vs SCE), enabling single-electron transfer (SET) processes under blue light .

-

Ammonia Condensation : Pyridine ring formation proceeds via nucleophilic attack on carbonyl carbons, followed by dehydrofluorination and dehydration .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Fluoro-4-iodopyridin-2(1H)-one serves as a pivotal building block for the synthesis of various pharmaceuticals. Its unique halogenated structure enhances biological activity and selectivity towards specific molecular targets.

- Case Study : The compound has been utilized in the synthesis of β-carboline derivatives, which are known for their applications in anti-cancer treatments and neuroprotection. These derivatives exhibit significant therapeutic potential due to their ability to modulate neurotransmitter systems and inhibit tumor growth .

Organic Synthesis

In organic synthesis, this compound acts as an essential intermediate for constructing more complex molecules. Its reactivity is influenced by the presence of both fluorine and iodine, making it suitable for various coupling reactions.

- Synthesis Example : The Suzuki-Miyaura coupling reaction involving this compound has been demonstrated to yield diverse biaryl compounds, which are crucial in developing new materials and drug candidates .

Material Science

The compound is also explored in material science for its electronic properties. Fluorinated pyridines like this compound can be used to create materials with tailored electronic or optical characteristics.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-iodopyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Fluoro-4-chloropyridin-2(1H)-one

- 3-Fluoro-4-bromopyridin-2(1H)-one

- 3-Fluoro-4-methylpyridin-2(1H)-one

Comparison

Compared to its analogs, 3-Fluoro-4-iodopyridin-2(1H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine substituent makes it more suitable for certain types of substitution reactions and can enhance its biological activity due to the heavy atom effect. Additionally, the fluorine atom contributes to the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.

Actividad Biológica

3-Fluoro-4-iodopyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a pyridinone derivative characterized by the presence of fluorine and iodine substituents. Its chemical structure allows it to engage in various interactions with biological targets, making it a candidate for drug development.

Research indicates that pyridinone derivatives, including this compound, can act on multiple biological pathways:

- Kinase Inhibition : These compounds often serve as inhibitors of kinases involved in critical signaling pathways. For instance, they have been shown to inhibit mitogen-activated protein kinase (MAPK) pathways, which are crucial in inflammation and cancer progression .

- Anti-inflammatory Activity : Studies have demonstrated that certain pyridinone derivatives can reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-induced inflammatory models. This suggests their potential use in treating inflammatory diseases .

Biological Activity

The biological activity of this compound has been evaluated in various contexts:

Antiviral Activity

Research has highlighted the antiviral properties of related pyridinones against HIV. Compounds similar to this compound have shown notable activity against HIV reverse transcriptase, suggesting potential applications in antiviral therapies .

Antitumor Effects

Pyridinones have also been explored for their antitumor effects. They exhibit cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers. The mechanism involves inducing apoptosis through modulation of Bcl-2 family proteins and cell cycle arrest .

Case Studies

Several studies provide insights into the practical applications and efficacy of pyridinones:

- Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of a related compound using RAW264.7 macrophages. The compound reduced NO secretion significantly at concentrations as low as 6 µM without exhibiting toxicity, indicating its therapeutic potential in inflammatory conditions .

- Antiviral Efficacy : In another study focusing on HIV inhibitors, pyridinone derivatives were assessed for their ability to inhibit HIV reverse transcriptase effectively. The findings suggested that structural modifications could enhance their potency against viral targets .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3-fluoro-4-iodo-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FINO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXGWYJMOQNGCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.